Mandelic acid-2,3,4,5,6-d5

Mass Spectrometry Quantification Isotope Dilution Selected Ion Monitoring

Mandelic acid-2,3,4,5,6-d5 is a perdeuterated aromatic analog of DL-mandelic acid in which all five phenyl-ring hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₈H₃D₅O₃ and a molecular weight of 157.18 g/mol. The unlabeled parent compound (CAS 90-64-2, MW 152.15 g/mol) is an α-hydroxycarboxylic acid that serves as the primary urinary metabolite of styrene and a pharmaceutical intermediate.

Molecular Formula C8H8O3
Molecular Weight 157.18 g/mol
CAS No. 70838-71-0
Cat. No. B047063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMandelic acid-2,3,4,5,6-d5
CAS70838-71-0
Synonymsα-Hydroxy-benzene-d5-acetic Acid
Molecular FormulaC8H8O3
Molecular Weight157.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)O
InChIInChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D
InChIKeyIWYDHOAUDWTVEP-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mandelic Acid-2,3,4,5,6-d5 (CAS 70838-71-0): Penta-Deuterated Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry


Mandelic acid-2,3,4,5,6-d5 is a perdeuterated aromatic analog of DL-mandelic acid in which all five phenyl-ring hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₈H₃D₅O₃ and a molecular weight of 157.18 g/mol . The unlabeled parent compound (CAS 90-64-2, MW 152.15 g/mol) is an α-hydroxycarboxylic acid that serves as the primary urinary metabolite of styrene and a pharmaceutical intermediate . Commercial preparations of the d5-labeled compound are supplied as a racemic mixture with isotopic enrichment of ≥98 atom % D and chemical purity of approximately 98.4%, qualifying it for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS and GC-MS quantitative workflows .

Why Unlabeled Mandelic Acid, ¹³C-Labeled Analogs, or Non-Isotopic Homologs Cannot Substitute for Mandelic Acid-d5 in Validated Quantitative Bioanalytical Methods


Generic substitution with unlabeled (±)-mandelic acid (Δm = 0 Da) eliminates the mass-shift discrimination required for selected ion monitoring; the endogenous analyte and the added standard become chromatographically and spectrometrically indistinguishable, precluding isotope dilution quantitation entirely . Replacement with a non-isotopic homolog such as 2-phenyllactic acid introduces differential extraction recovery, divergent ionization efficiency, and unequal chromatographic stability of derivatized forms (e.g., TMSi-esters), generating systematic quantification bias that cannot be corrected by post-acquisition processing [1]. While ¹³C₈-labeled mandelic acid (MW 160.09 g/mol) provides isotope dilution capability, the +8 Da mass shift does not inherently outperform the +5 Da shift of the d5 compound for chromatographic co-elution fidelity, and ¹³C labeling lacks the kinetic isotope effect utility that deuterium substitution uniquely affords for mechanistic and metabolic tracing studies .

Quantitative Differentiation Evidence: Mandelic Acid-2,3,4,5,6-d5 Versus Closest Analogs and Alternative Internal Standards


Definitive +5 Da Mass Shift Enables Baseline-Resolved Selected Ion Monitoring Without Isotopic Cross-Talk

Mandelic acid-2,3,4,5,6-d5 provides a +5 Da mass shift relative to unlabeled mandelic acid (MW 157.18 vs. 152.15 g/mol), ensuring that the internal standard signal is fully resolved from the endogenous analyte M+0 peak in both selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes . By contrast, mandelic acid-d1 or -d2 variants produce mass shifts of only +1 or +2 Da, which risk overlap with the natural-abundance ¹³C₁ (M+1, ~8.8% relative abundance) and ¹³C₂ (M+2) isotopologues of the unlabeled analyte, introducing systematic calibration error unless mathematically deconvoluted . The perdeuterated phenyl ring (d5) places the internal standard signal at M+5, a region where natural-abundance isotopic contributions from the unlabeled analyte are negligible for an eight-carbon molecule, eliminating the need for cross-talk correction algorithms .

Mass Spectrometry Quantification Isotope Dilution Selected Ion Monitoring Bioanalysis

Isotopic Enrichment ≥98 Atom % D Minimizes Unlabeled Species Carry-Through and Ensures Quantification Linearity at Low Analyte Concentrations

Commercially sourced mandelic acid-2,3,4,5,6-d5 is specified at ≥98 atom % D isotopic enrichment (CDN Isotopes, Product D-6354) with chemical purity of 98.42% (MedChemExpress/Fisher Scientific) . The residual ≤2% unlabeled (d0) species represents the maximum theoretical contribution of the internal standard to the analyte channel (M+0). In contrast, generic 'deuterated' mandelic acid preparations with unspecified or lower enrichment (e.g., 95 atom % D) would introduce 2.5× higher unlabeled carry-through (5% vs. 2%), directly degrading the lower limit of quantification (LLOQ) and compromising method accuracy at endogenous mandelic acid concentrations, which are as low as approximately 0.5 µM (≈0.076 mg/L) in normal human plasma [1].

Isotopic Purity Internal Standard Qualification Method Validation Procurement Specification

Superior Derivatized Adduct Stability Over Homologous Internal Standard 2-Phenyllactic Acid in GC-MS Analysis

In a direct head-to-head comparison, Luthe et al. (1983) evaluated both deuterated mandelic acid (ring-deuterated) and the homologous compound 2-phenyllactic acid as internal standards for the GC-MS determination of mandelic acid in human plasma as TMSi-ester ether derivatives [1]. The TMSi-ester of 2-phenyllactic acid was demonstrably less stable upon chromatography than that of the deuterated mandelic acid, introducing signal variability that degrades quantification precision. Furthermore, the chromatographic isotope effect observed for the deuterated mandelic acid was minimal and did not indicate a carrier function, meaning the labeled standard co-elutes nearly identically with the analyte, preserving the fundamental advantage of isotope dilution—identical extraction recovery and ionization efficiency [1]. Normal plasma mandelic acid levels were quantified at approximately 0.5 µM using the deuterated internal standard, establishing a clinically relevant working range.

GC-MS Internal Standard Selection TMSi Derivatization Plasma Analysis

Isotope Dilution with Deuterated MA-d5 Compensates Urinary Matrix Effects: Accuracy >82% and Variability <11% Versus HPLC-UV Overestimation

Paci et al. (2013) validated an HPLC-MS/MS isotope dilution method for urinary mandelic acid (MA) and phenylglyoxylic acid (PGA) as styrene exposure biomarkers, directly comparing results against the conventional HPLC-UV method [1]. The isotope dilution approach, which requires a deuterated internal standard such as mandelic acid-d5, achieved a limit of detection (LOD) of 0.02 mg/L for MA and 0.015 mg/L for PGA, with a limit of quantification (LOQ) of 0.075 mg/L and 0.040 mg/L, respectively. Accuracy exceeded 82% and variability remained below 11% for both analytes. Critically, the study demonstrated that a 'very strong matrix effect' in urine makes the use of an isotopically labeled internal standard indispensable for reliable quantification; HPLC-UV systematically overestimates biomarker levels due to poor specificity, while MS/MS without proper matrix effect compensation risks underestimation [1].

Occupational Biomonitoring Styrene Exposure Matrix Effect Compensation HPLC-MS/MS Isotope Dilution

Microwave-Assisted Synthesis Yields 82% Overall Recovery in 19 Minutes Total Reaction Time—a 30% Yield Improvement and 19-Fold Time Reduction Over Conventional Thermal Synthesis

Bruno et al. (2013) developed a microwave-assisted two-step synthesis of (±)-mandelic acid-d5 starting from hexadeuterobenzene via Friedel-Crafts acylation with 2,2-dichloroacetyl chloride followed by alkaline treatment [1]. The microwave protocol achieved an 82% overall yield, compared to 63% for the conventional thermal procedure reported in the prior literature [1]. Reaction times were reduced from 2 hours to 8 minutes (step 1) and from 3 hours to 11 minutes (step 2)—a combined reduction from 300 minutes to 19 minutes [1]. Microwave irradiation also reduced parasite reactions (aldol condensation and intermolecular hydride migration), thereby decreasing by-product formation and simplifying post-synthetic purification [1].

Deuterated Compound Synthesis Process Efficiency Microwave-Assisted Chemistry Supply Chain Viability

Enantiomeric Resolution to 95% ee Enables Unique 'NMR-Invisible' Chiral Solvating Agent for Antimalarial Drug Enantiopurity Determination

Bruno et al. (2013) resolved racemic MA-d5 via diastereomeric salt formation with (S)-1-phenylethylamine, obtaining (−)-(R)-MA-d5 at 95% ee and (+)-(S)-MA-d5 at 90% ee, with absolute configurations confirmed by circular dichroism correlation to (R)-mandelic acid [1]. The perdeuterated phenyl ring confers a critical analytical advantage: the aromatic proton signals of the mandelic acid scaffold are absent from the ¹H NMR spectrum, rendering the compound 'invisible' in the aromatic region (δ 7–8 ppm). This property was exploited to prepare (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid (98% ee), which served as the first efficient chiral solvating agent (CSA) for direct ¹H NMR enantiomeric excess determination of the quinoline-containing antimalarial drugs mefloquine, chloroquine, and hydroxychloroquine—achieving baseline resolution of aromatic signals that would otherwise be obscured by the CSA's own phenyl proton resonances [2].

Chiral Resolution Enantiomeric Excess ¹H NMR Chiral Solvating Agent Antimalarial Drug Analysis

Highest-Impact Application Scenarios for Mandelic Acid-2,3,4,5,6-d5 Supported by Quantitative Differentiation Evidence


Regulatory Occupational Biomonitoring of Styrene Exposure via Urinary Mandelic Acid Quantification

Mandelic acid-d5 is the validated internal standard of choice for HPLC-MS/MS determination of urinary mandelic acid as a biomarker of occupational styrene exposure. The isotope dilution method achieves >82% accuracy with <11% variability at an LOQ of 0.075 mg/L, directly compensating for the strong urinary matrix effect that causes HPLC-UV to systematically overestimate biomarker levels and non-isotope-dilution MS/MS to underestimate them [1]. The +5 Da mass shift ensures unambiguous SIM channel separation from endogenous mandelic acid, while the ≥98 atom % D enrichment minimizes IS-derived interference at the analyte M+0 channel—critical for detecting the low background mandelic acid levels (~0.5 µM in plasma) present in non-occupationally exposed populations [2].

Pharmacokinetic and Metabolic Tracing Studies Requiring Deuterium Kinetic Isotope Effect (KIE) Mechanistic Probing

The perdeuterated phenyl ring of mandelic acid-d5 provides a primary kinetic isotope effect (kH/kD) that has been exploited to probe the mechanism of α-hydroxy acid oxidation—with reported kH/kD values of approximately 5.27–5.54 at 298–303 K for α-deuteriomandelic acid [1]. Combined with the mass shift for MS quantification, this dual functionality makes the compound uniquely suited for ADME studies where both quantitative tracing and mechanistic enzyme kinetics must be investigated simultaneously. In contrast, ¹³C-labeled mandelic acid provides only mass-shift capability without the KIE dimension, and non-isotopic homologs provide neither [2].

Direct ¹H NMR Enantiomeric Excess Determination of Chiral Quinoline-Containing Antimalarial Drugs

Enantiomerically resolved mandelic acid-d5 (≥95% ee for (−)-(R) and ≥90% ee for (+)-(S) forms) serves as a precursor for O-pentafluorophenyl mandelic acid-d5, a chiral solvating agent that enables direct ¹H NMR ee determination of mefloquine, chloroquine, and hydroxychloroquine [1][2]. The perdeuterated phenyl ring renders the CSA invisible in the aromatic ¹H NMR region (δ 7–8 ppm), a spectral window where quinoline drug proton signals appear, allowing baseline-resolved enantiomeric discrimination that non-deuterated CSAs cannot achieve due to interfering phenyl proton signals [2].

Pharmaceutical Impurity Profiling and Reference Standard Preparation for Pregabalin Manufacturing

Mandelic acid-d5 is the isotopically labeled analogue of DL-mandelic acid, which is a known impurity of Pregabalin—a medication for epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder [1]. The deuterated form enables accurate quantification of mandelic acid impurity levels in Pregabalin active pharmaceutical ingredient (API) batches via isotope dilution LC-MS or GC-MS, supporting ICH Q3A/Q3B impurity threshold compliance. The validated method accuracy (>82%) and high isotopic purity (≥98 atom % D) ensure reliable impurity determination even at trace levels [2].

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